
2-(5-bromo-1H-indol-3-yl)acetonitrile
Overview
Description
2-(5-Bromo-1H-indol-3-yl)acetonitrile is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry
Preparation Methods
One common method involves the reaction of 5-bromoindole with acetonitrile in the presence of a base such as sodium hydride . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-(5-Bromo-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with a nucleophile can yield a variety of substituted indole derivatives .
Scientific Research Applications
2-(5-Bromo-1H-indol-3-yl)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The bromine atom and acetonitrile group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity .
Comparison with Similar Compounds
2-(5-Bromo-1H-indol-3-yl)acetonitrile can be compared with other indole derivatives, such as:
Indole-3-acetonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromoindole: Lacks the acetonitrile group, affecting its chemical properties and applications.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of an acetonitrile group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
2-(5-bromo-1H-indol-3-yl)acetonitrile is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indoles are known for their significant roles in various natural products and pharmaceuticals, and this compound exemplifies the potential therapeutic applications of indole derivatives.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_8BrN_2. The presence of the bromine atom at the 5-position of the indole ring enhances its reactivity and biological activity. The acetonitrile group contributes to its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes, receptors, and proteins. This compound has been shown to exhibit:
- Antiviral Activity : It can inhibit viral replication by interfering with viral enzymes.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing cytokine production.
- Anticancer Properties : It has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : It displays significant efficacy against various bacterial strains.
Biological Activities
The following table summarizes key biological activities associated with this compound based on recent studies:
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 9.375 µg/mL for certain strains, indicating strong antimicrobial potential .
Anticancer Effects
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death .
Anti-inflammatory Properties
Research has indicated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAZVAMEMXQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550046 | |
Record name | (5-Bromo-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774-14-1 | |
Record name | (5-Bromo-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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